(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a hydroxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3-hydroxybenzaldehyde with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The double bond in the benzylidene moiety can be reduced to form a saturated derivative.
Substitution: The phenyl and thiazolidinone rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of 3-hydroxybenzaldehyde derivatives.
Reduction: Formation of 5-(3-hydroxybenzyl)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one.
Substitution: Formation of various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of (5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The hydroxybenzylidene moiety can interact with enzymes and proteins, potentially inhibiting their activity. The thiazolidinone ring can also interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-(3-hydroxybenzylidene)-1,3-dihydro-2H-indol-2-one
- N’-(3-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide
Uniqueness
(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring with a hydroxybenzylidene moiety.
Properties
Molecular Formula |
C16H11NO2S2 |
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Molecular Weight |
313.4g/mol |
IUPAC Name |
(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11NO2S2/c18-13-8-4-5-11(9-13)10-14-15(19)17(16(20)21-14)12-6-2-1-3-7-12/h1-10,18H/b14-10+ |
InChI Key |
ZFGGWTSPWIUVKH-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)O)/SC2=S |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)O)SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)O)SC2=S |
Origin of Product |
United States |
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